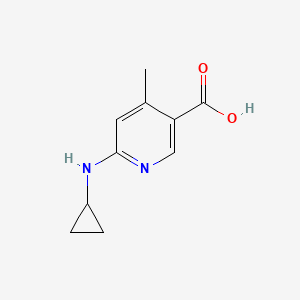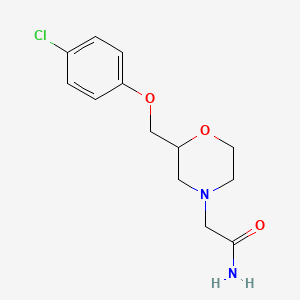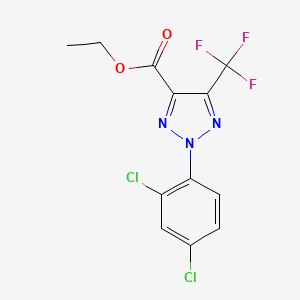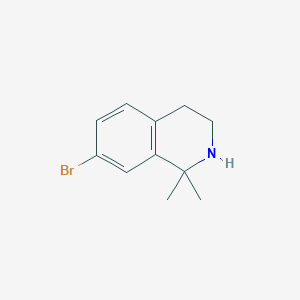
7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of bromine reagents to maintain safety and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Amino or thio derivatives of tetrahydroisoquinoline.
Oxidation Products: Quinoline derivatives.
Reduction Products: De-brominated tetrahydroisoquinoline.
Scientific Research Applications
7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and alkaloids.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and tetrahydroisoquinoline core. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without bromine substitution, used widely in organic synthesis and medicinal chemistry.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and dimethyl groups. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C11H14BrN/c1-11(2)10-7-9(12)4-3-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
XTXZOLRVLNTJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
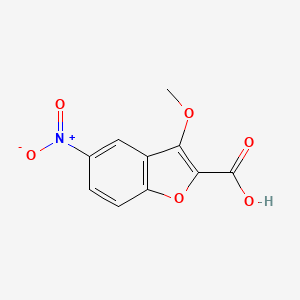

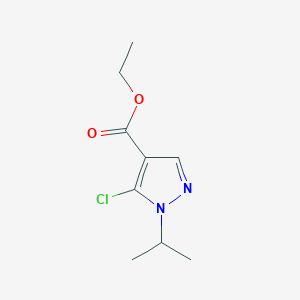
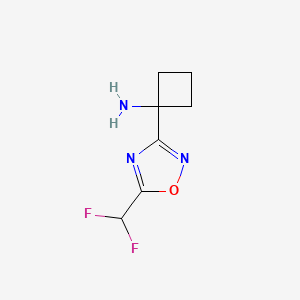
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)

